

A Technical Guide to the Thermochemical Properties of Methyl Furan-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl furan-3-carboxylate*

Cat. No.: *B077232*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of **methyl furan-3-carboxylate**. A comprehensive review of publicly available scientific literature and databases reveals a notable absence of experimentally determined or theoretically calculated thermochemical data, such as the enthalpy of formation, entropy, and heat capacity, for this specific compound. However, significant research has been conducted on the parent compound, 3-furancarboxylic acid, providing a robust framework for understanding the energetic properties of this class of molecules.

This document summarizes the available physical properties of **methyl furan-3-carboxylate** and presents a detailed overview of the established experimental and computational methodologies used to determine the thermochemical properties of furan derivatives. By detailing the protocols for calorimetry and high-level ab initio calculations applied to 3-furancarboxylic acid, this guide serves as a vital resource for researchers seeking to characterize **methyl furan-3-carboxylate** or similar compounds. It provides the necessary theoretical and practical foundation to design experiments or computational studies to fill the existing data gap.

Introduction

Methyl furan-3-carboxylate is a furan derivative with potential applications in the synthesis of biologically active molecules and as a building block in medicinal chemistry. A thorough understanding of its thermochemical properties is crucial for process development, reaction optimization, safety assessments, and computational modeling of its behavior. These properties, including the standard enthalpy of formation ($\Delta_f H^\circ$), standard entropy (S°), and heat capacity (C_p), govern the energy changes in chemical reactions and are fundamental to predicting reaction equilibria and kinetics.

Despite its relevance, there is a conspicuous lack of published thermochemical data for **methyl furan-3-carboxylate**. This guide aims to bridge this gap by:

- Presenting the known physical properties of **methyl furan-3-carboxylate**.
- Detailing the established experimental and theoretical methods for determining thermochemical properties, using the well-studied parent compound, 3-furancarboxylic acid, as a primary example.
- Providing clear visualizations of the scientific workflows involved in these determinations.

Physical Properties of Methyl Furan-3-carboxylate

While thermochemical data is not available, a number of basic physical properties for **methyl furan-3-carboxylate** have been reported in chemical databases and by commercial suppliers. These are summarized in Table 1.

| Property | Value | Source(s) |
|-------------------|---------------------------------|---|
| Molecular Formula | $C_6H_6O_3$ | [1] [2] |
| Molecular Weight | 126.11 g/mol | [1] [2] |
| Boiling Point | 64°C at 4 mmHg | [3] |
| Density | 1.17 g/cm ³ | [3] |
| Refractive Index | 1.4670 to 1.4700 at 20°C | [3] |
| Appearance | Pale yellow to colorless liquid | [3] |
| CAS Number | 13129-23-2 | [3] |

Table 1: Summary of known physical properties of **Methyl Furan-3-carboxylate**.

Thermochemical Data of 3-Furancarboxylic Acid: A Proxy

In the absence of data for the methyl ester, the thermochemical properties of its parent, 3-furancarboxylic acid, provide the most relevant point of comparison. A comprehensive study by Roux et al. experimentally determined the enthalpies of combustion and sublimation, allowing for the calculation of the gas-phase enthalpy of formation.[\[4\]](#)[\[5\]](#) These key values are presented in Table 2.

| Thermochemical Property | Value (kJ·mol ⁻¹) | Method |
|--|-------------------------------|---|
| Standard Molar Enthalpy of Combustion ($\Delta cH^\circ(\text{cr})$) | -2126.3 ± 0.8 | Static Bomb Combustion Calorimetry |
| Standard Molar Enthalpy of Sublimation ($\Delta_{\text{sub}}H^\circ(298.15 \text{ K})$) | 87.1 ± 0.5 | Calvet Microcalorimetry (Torsion-effusion) |
| Standard Molar Enthalpy of Formation in Crystalline Phase ($\Delta fH^\circ(\text{cr})$) | -423.4 ± 1.0 | Derived from Enthalpy of Combustion |
| Standard Molar Enthalpy of Formation in Gas Phase ($\Delta fH^\circ(\text{g})$) | -336.3 ± 1.1 | Derived from Crystalline Phase and Sublimation Enthalpies |

Table 2: Experimental thermochemical data for 3-Furancarboxylic Acid at T = 298.15 K.[\[4\]](#)[\[6\]](#)

Experimental Determination of Thermochemical Properties

The determination of the gas-phase enthalpy of formation, a cornerstone of thermochemistry, is typically achieved through a combination of experimental techniques that measure the enthalpy of combustion and the enthalpy of phase change (vaporization or sublimation).

Static Bomb Combustion Calorimetry (for Enthalpy of Combustion)

This method is used to measure the energy of combustion of a solid or liquid sample at constant volume.[\[4\]](#)

Methodology:

- Sample Preparation: A pellet of the purified, solid sample (e.g., 3-furancarboxylic acid) of known mass is placed in a crucible inside a high-pressure vessel, the "bomb."
- Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa. A small, known amount of water is added to the bomb to ensure that the final combustion products are in a well-defined state.
- Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a calorimeter vessel. The entire assembly is housed in an isothermal jacket to minimize heat exchange with the surroundings.
- Ignition and Measurement: The sample is ignited by passing an electric current through a fuse wire. The temperature change of the water in the calorimeter is precisely measured over time.
- Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, typically benzoic acid, under identical conditions.[\[7\]](#)
- Data Correction: The raw data is corrected for the energy of ignition, the formation of nitric acid from residual nitrogen, and for standard state conditions (the Washburn correction) to determine the standard internal energy of combustion ($\Delta_c U^\circ$).
- Calculation of Enthalpy: The standard enthalpy of combustion ($\Delta_c H^\circ$) is then calculated from the standard internal energy of combustion. From this, the standard enthalpy of formation in the condensed phase (e.g., crystalline, $\Delta_f H^\circ(\text{cr})$) can be derived using known standard enthalpies of formation for the combustion products (CO_2 and H_2O).[\[8\]](#)

Enthalpy of Sublimation/Vaporization

To determine the gas-phase enthalpy of formation, the enthalpy of phase change from the condensed state to the gaseous state must be measured. For solids like 3-furancarboxylic acid, this is the enthalpy of sublimation ($\Delta_{\text{subH}}^{\circ}$).

Methodology (Calvet Microcalorimetry / Knudsen Effusion):

- Principle: The vapor pressure of the substance is measured as a function of temperature.^[4] The Knudsen effusion method can be used, where the sample is placed in a cell with a small orifice, and the rate of mass loss due to effusion into a vacuum is measured.
- Measurement: The relationship between vapor pressure (p) and temperature (T) is described by the Clausius-Clapeyron equation. By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined from the slope of the $\ln(p)$ vs. $1/T$ plot.
- Direct Calorimetry: Alternatively, a Calvet-type microcalorimeter can be used to directly measure the heat absorbed during the isothermal sublimation of the sample.
- Temperature Adjustment: The measured enthalpy of sublimation is adjusted to the standard reference temperature of 298.15 K.

The overall experimental workflow to obtain the gas-phase enthalpy of formation is illustrated in the diagram below.

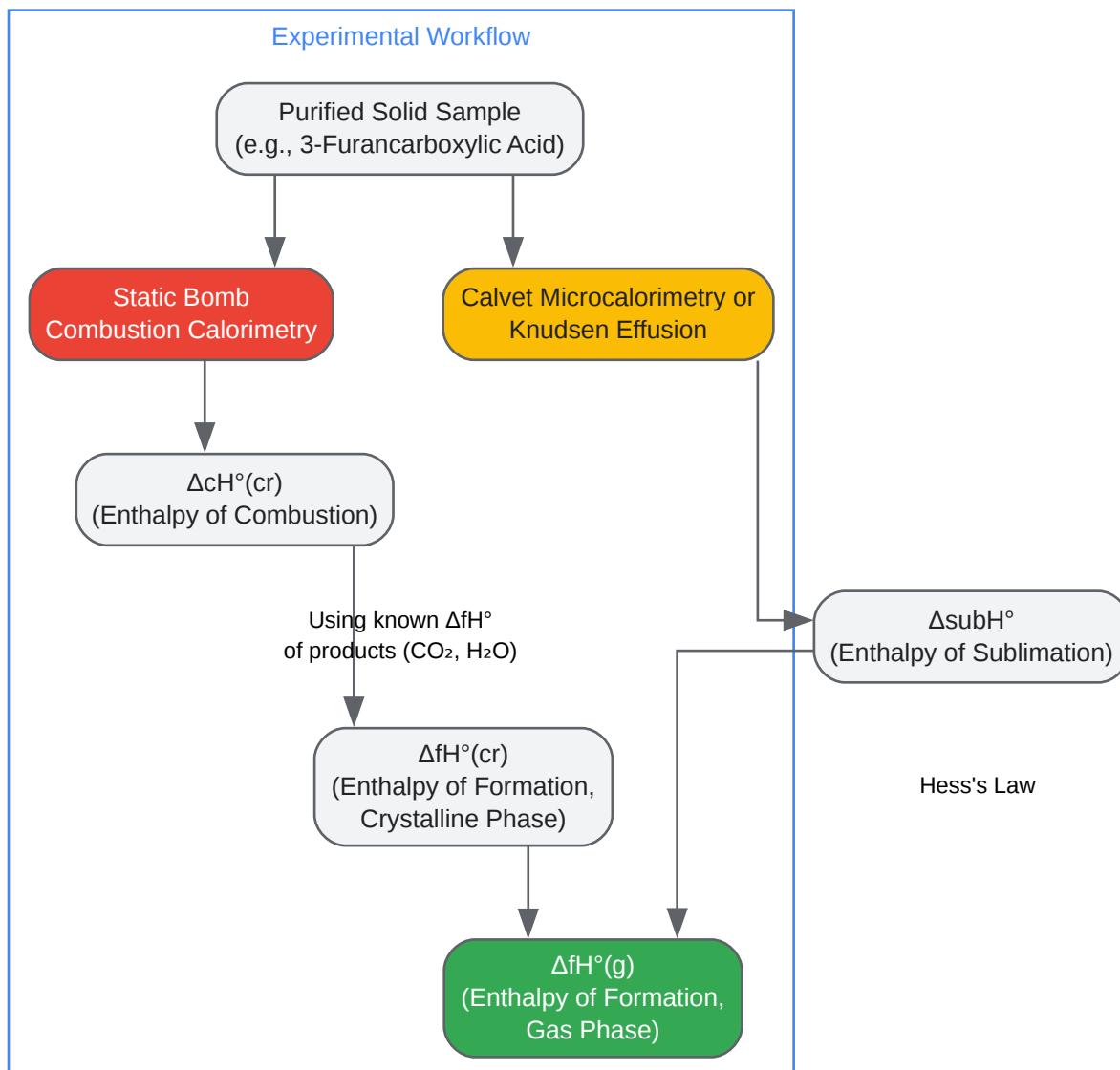
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Figure 1: Experimental workflow for determining the gas-phase standard enthalpy of formation.

Theoretical Determination of Thermochemical Properties

High-level ab initio molecular orbital calculations provide a powerful tool for predicting thermochemical properties, complementing experimental data and offering insights where experiments are challenging.

Methodology (Gaussian-n Theory): High-accuracy composite methods like Gaussian-2 (G2) or G2(MP2) are employed to approximate the results of very high-level calculations with more computationally tractable steps.[\[4\]](#)[\[6\]](#)

- Geometry Optimization: The molecular structure of the compound (e.g., 3-furancarboxylic acid) is optimized at a lower level of theory, such as B3LYP/6-31G(d), to find the lowest energy conformation.
- Vibrational Frequencies: Vibrational frequencies are calculated at the same level to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
- Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., MP2, QCISD(T)) with progressively larger basis sets.
- Energy Combination: The results are combined in a specific, predefined manner to extrapolate to a high-accuracy total electronic energy.
- Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is then calculated using atomization or isodesmic reaction schemes.
 - Atomization: The calculated total energy of the molecule is compared to the sum of the calculated energies of its constituent atoms. This requires highly accurate theoretical and experimental atomic data.
 - Isodesmic Reactions: A hypothetical reaction is constructed where the number and types of bonds are conserved on both the reactant and product sides. By choosing well-characterized molecules for the reaction, errors in the quantum chemical calculations tend

to cancel, leading to a more accurate determination of the enthalpy of formation for the target molecule.

The workflow for theoretical calculation is depicted in the diagram below.

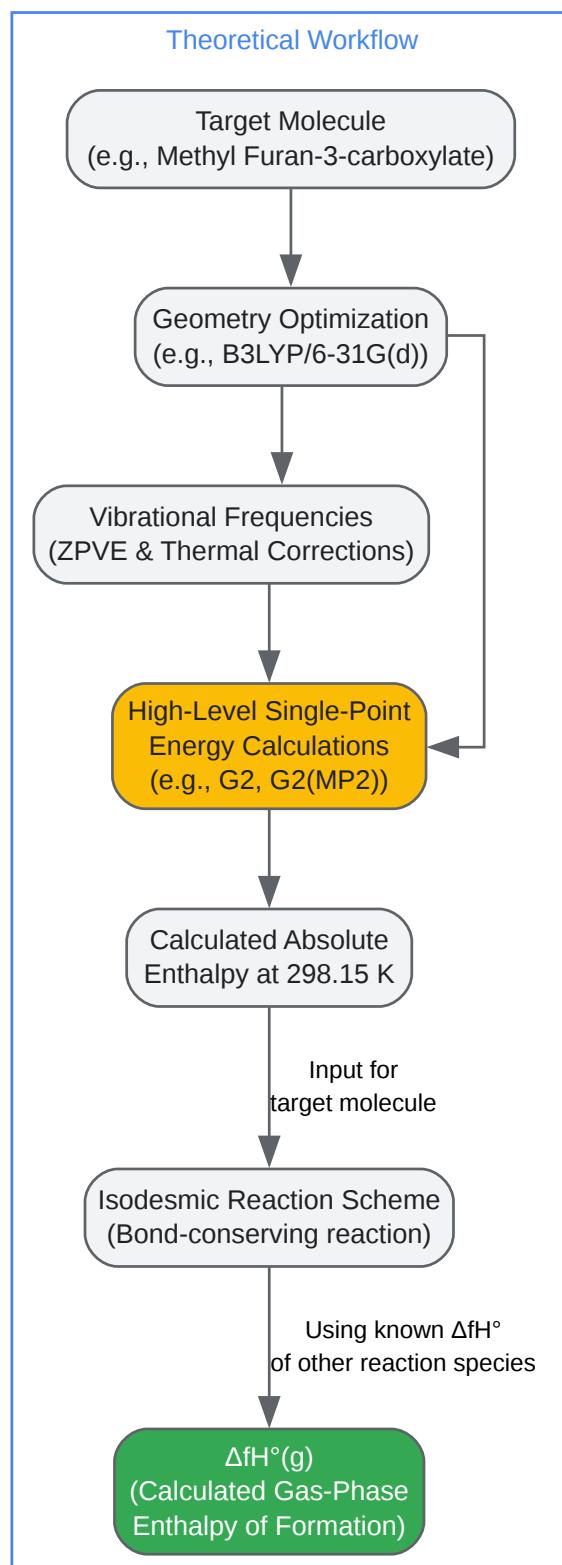
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Figure 2: Workflow for the theoretical calculation of the gas-phase standard enthalpy of formation.

Conclusion and Future Work

This guide confirms the current absence of published thermochemical data for **methyl furan-3-carboxylate**. However, by leveraging the detailed experimental and theoretical studies on its parent compound, 3-furancarboxylic acid, we have provided a comprehensive roadmap for researchers to determine these vital properties. The experimental protocols for combustion calorimetry and sublimation enthalpy measurement, along with the framework for high-level computational chemistry, offer clear pathways to obtaining the standard enthalpy of formation, entropy, and heat capacity.

It is recommended that future work prioritize the experimental determination of the enthalpy of combustion and enthalpy of vaporization for **methyl furan-3-carboxylate**. These results would not only fill a critical data gap but also serve as a benchmark for validating and refining theoretical models for this and other substituted furan compounds, which are of growing importance in pharmaceutical and materials science.

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